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molecular formula C10H7ClFNO2 B8336622 5-(2-Chloroacetyl)-6-fluoroindolin-2-one

5-(2-Chloroacetyl)-6-fluoroindolin-2-one

Cat. No. B8336622
M. Wt: 227.62 g/mol
InChI Key: OVCHPNNWSXUAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541412B2

Procedure details

A solution of the compound obtained in Step A (3.24 mmoles) in pyridine (99 mmol) is stirred at 90° C. for 2 hours. The reaction mixture is cooled to ambient temperature and then filtered. The solid obtained is washed with ethanol and dried in vacuo at 50° C. The compound is dissolved in MeOH (80 mL), and 0.434 mmol of potassium carbonate is added. The mixture is stirred at 80° C. for 5 hours. After cooling to ambient temperature, 4M HCl/dioxane solution is added (pH 3) and the mixture is evaporated to dryness. The residue obtained is triturated in water, filtered, washed with water and then dried in vacuo at 50° C. to yield the title product.
Quantity
3.24 mmol
Type
reactant
Reaction Step One
Quantity
99 mmol
Type
reactant
Reaction Step One
Quantity
0.434 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCC([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[F:14])[NH:10][C:9](=[O:15])[CH2:8]2)=O.N1C=CC=C[CH:17]=1.[C:22](=[O:25])([O-])[O-:23].[K+].[K+].Cl.O1CCOCC1>>[F:14][C:13]1[CH:12]=[C:11]2[C:7]([CH2:8][C:9](=[O:15])[NH:10]2)=[CH:6][C:5]=1[C:22]([O:23][CH3:17])=[O:25] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
3.24 mmol
Type
reactant
Smiles
ClCC(=O)C=1C=C2CC(NC2=CC1F)=O
Name
Quantity
99 mmol
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.434 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at 80° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
is washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C
DISSOLUTION
Type
DISSOLUTION
Details
The compound is dissolved in MeOH (80 mL)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is triturated in water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=C(C=C2CC(NC2=C1)=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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